Lowest Electron Schottky Barrier Height (SBH) Among Rare-Earth Silicides on n-Si(100)
Erbium silicide (ErSi2−x) exhibits an electron Schottky barrier height (SBH) of 0.343–0.427 eV on n-Si(100) after annealing at 500–600 °C [1]. This is among the lowest reported SBH values for any metal silicide on n-type Si. For comparison, the SBH for rare-earth silicides as a class on n-Si is reported in the range of 0.3–0.4 eV, with Er representing the lower bound [2]. In contrast, other common silicides used for contacts, such as TiSi2 and CoSi2, exhibit SBHs in the range of 0.5–0.6 eV [2]. This lower barrier directly translates to reduced contact resistance in n-type devices.
| Evidence Dimension | Electron Schottky Barrier Height (SBH) on n-type Si |
|---|---|
| Target Compound Data | 0.343–0.427 eV (ErSi2−x) [1] |
| Comparator Or Baseline | 0.3–0.4 eV (Rare-earth silicide class range) [2]; 0.5–0.6 eV (TiSi2, CoSi2) [2] |
| Quantified Difference | Erbium silicide is at the lower bound of the 0.3–0.4 eV range, significantly lower than the 0.5–0.6 eV range for common silicides. |
| Conditions | ErSi2−x/n-Si(100) Schottky contacts, annealed at 500–600 °C, measured by I-V [1]. |
Why This Matters
A lower SBH minimizes contact resistance, which is critical for the performance of n-channel MOSFETs, especially in ultra-scaled decananometer devices.
- [1] Choi, C.-J., et al. (2008). Erbium silicide formation and its contact properties on Si(100). Journal of Vacuum Science & Technology B, 26(1), 164–170. View Source
- [2] Geenen, F. A., Knaepen, W., Demeulemeester, J., De Keyser, K., Jordan-Sweet, J. L., Lavoie, C., Vantomme, A., & Detavernier, C. (2014). On the formation and structural properties of hexagonal rare earth (Y, Gd, Dy, Er and Yb) disilicide thin films. Journal of Alloys and Compounds, 611, 149–156. View Source
